molecular formula C11H16O B12562112 7-Ethylbicyclo[3.3.1]non-6-en-3-one CAS No. 177540-12-4

7-Ethylbicyclo[3.3.1]non-6-en-3-one

Cat. No.: B12562112
CAS No.: 177540-12-4
M. Wt: 164.24 g/mol
InChI Key: JPKQZQSFQDHAIC-UHFFFAOYSA-N
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Description

7-Ethylbicyclo[331]non-6-en-3-one is a bicyclic compound characterized by its unique structure, which includes an ethyl group attached to a bicyclo[331]nonane framework with a double bond at the 6-position and a ketone group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethylbicyclo[3.3.1]non-6-en-3-one typically involves the reaction of a vinyl triflate with an organometallic reagent . This method allows for the introduction of the ethyl group at the desired position on the bicyclic framework. The reaction conditions often include the use of a palladium catalyst and a suitable base to facilitate the coupling reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Ethylbicyclo[3.3.1]non-6-en-3-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The double bond and ketone group can be reduced to form saturated alcohols or hydrocarbons.

    Substitution: The ethyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7-Ethylbicyclo[3.3.1]non-6-en-3-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 7-Ethylbicyclo[3.3.1]non-6-en-3-one exerts its effects depends on its specific interactions with molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The pathways involved can include binding to active sites, inhibiting enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    7-Methylbicyclo[3.3.1]non-6-en-3-one: Similar structure but with a methyl group instead of an ethyl group.

    9-Ethylbicyclo[3.3.1]nonan-9-ol: Contains an alcohol group instead of a ketone.

    Bicyclo[3.3.1]nonane derivatives: Various derivatives with different substituents and functional groups.

Uniqueness

7-Ethylbicyclo[3.3.1]non-6-en-3-one is unique due to its specific substitution pattern and the presence of both a double bond and a ketone group. This combination of features makes it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

177540-12-4

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

7-ethylbicyclo[3.3.1]non-6-en-3-one

InChI

InChI=1S/C11H16O/c1-2-8-3-9-5-10(4-8)7-11(12)6-9/h3,9-10H,2,4-7H2,1H3

InChI Key

JPKQZQSFQDHAIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2CC(C1)CC(=O)C2

Origin of Product

United States

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